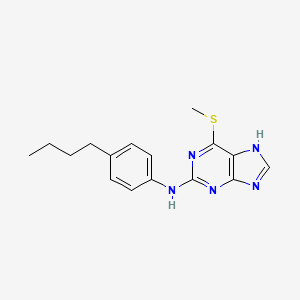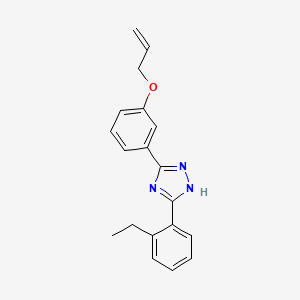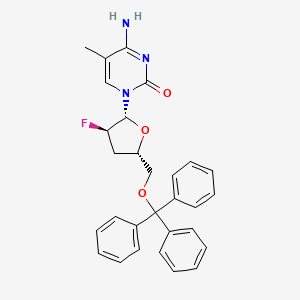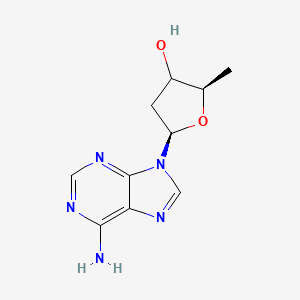
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL: 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , is a nucleoside compound. Nucleosides consist of a nitrogenous base (in this case, adenine) linked to a sugar (ribose or deoxyribose). This specific compound contains a purine base (adenine) and a sugar moiety. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: Approximately 235.24 g/mol
IUPAC Name: (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the enzymatic glycosylation of adenine with ribose. The specific enzymes involved include adenosine kinase and ribokinase.
Reaction Conditions::Enzymatic Glycosylation: Adenine reacts with ribose in the presence of adenosine kinase and ribokinase.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions::
Glycosidic Bond Formation: The key reaction involves the formation of a glycosidic bond between the adenine base and the ribose sugar.
Hydrolysis: Under acidic conditions, the glycosidic bond can be hydrolyzed to release the nucleoside.
Enzymes: Adenosine kinase, ribokinase
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid
Major Products:: The major product is the nucleoside itself, 5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-OL.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for nucleic acid synthesis.
Biology: Essential for DNA and RNA formation.
Medicine: Investigated for antiviral properties.
Industry: Limited industrial applications due to its lab-scale synthesis.
Mechanism of Action
The compound’s mechanism of action lies in its incorporation into nucleic acids. It participates in base pairing during DNA and RNA synthesis, affecting genetic information transfer.
Comparison with Similar Compounds
While this compound is unique due to its specific sugar and base combination, similar nucleosides include adenosine, guanosine, cytidine, and uridine.
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6?,7-/m1/s1 |
InChI Key |
FFHPXOJTVQDVMO-YFBHCESUSA-N |
Isomeric SMILES |
C[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


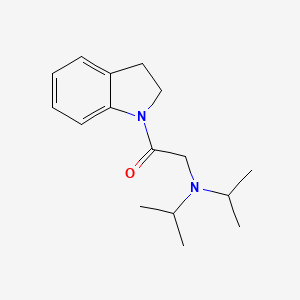
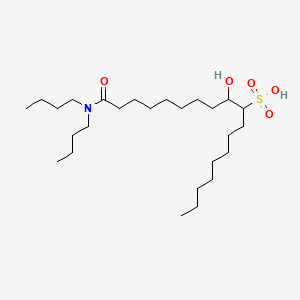

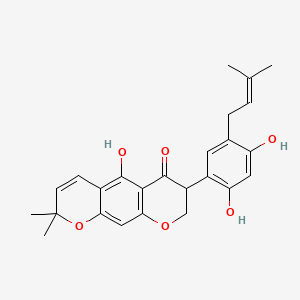


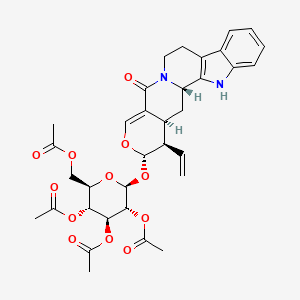
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
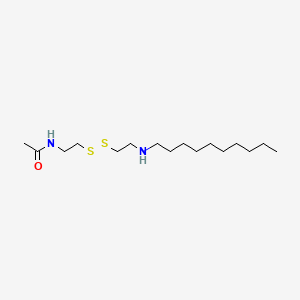
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
